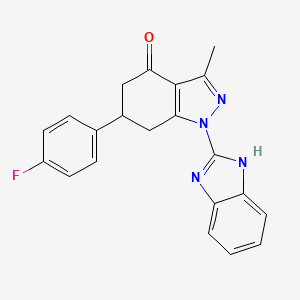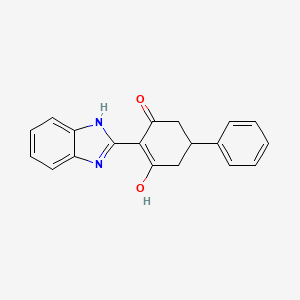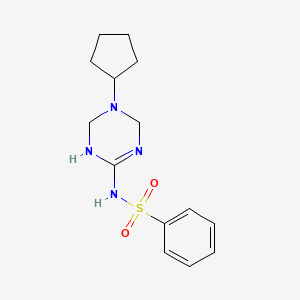![molecular formula C20H21N3OS B11190141 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11190141.png)
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylmethylsulfanyl group, and a prop-2-en-1-yl group attached to the triazole ring.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Addition of the Prop-2-en-1-yl Group: This step may involve alkylation reactions.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has various scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of antifungal or anticancer drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity or industrial applications. Examples of similar compounds include:
- 3-(4-methoxyphenyl)-4H-1,2,4-triazole
- 5-(4-methylphenyl)-4H-1,2,4-triazole
- 4-(prop-2-en-1-yl)-4H-1,2,4-triazole
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H21N3OS/c1-4-13-23-19(17-9-11-18(24-3)12-10-17)21-22-20(23)25-14-16-7-5-15(2)6-8-16/h4-12H,1,13-14H2,2-3H3 |
InChI Key |
VQEUGVJIKNLYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11190063.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11190068.png)
![2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide](/img/structure/B11190075.png)
![N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide](/img/structure/B11190080.png)
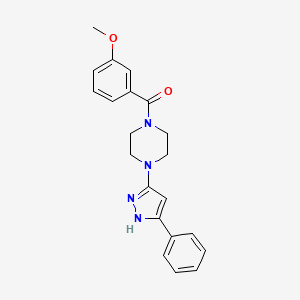
![6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11190094.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11190102.png)
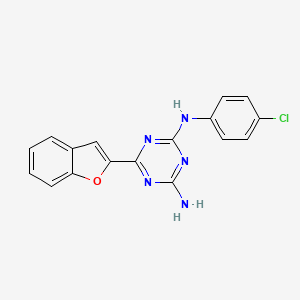
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11190111.png)

![7-phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11190122.png)
